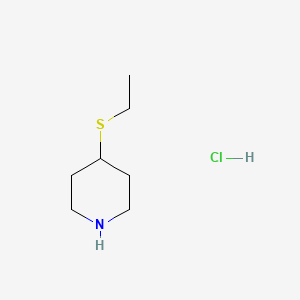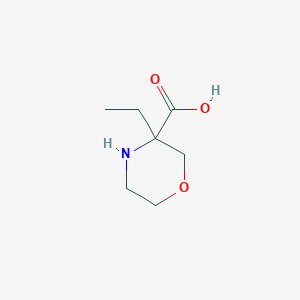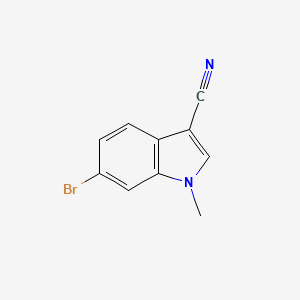
4-(Ethylsulfanyl)piperidine hydrochloride
Overview
Description
4-(Ethylsulfanyl)piperidine hydrochloride is a chemical compound with the empirical formula C7H16ClNS . It is a solid substance and has a molecular weight of 181.73 g/mol . The compound is used for research purposes.
Synthesis Analysis
Piperidines, including 4-(Ethylsulfanyl)piperidine hydrochloride, are important synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task in modern organic chemistry . Recent scientific literature has reported various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The SMILES string of 4-(Ethylsulfanyl)piperidine hydrochloride is O=S(C1CCNCC1)(CC)=O.Cl . The InChI is 1S/C7H15NO2S.ClH/c1-2-11(9,10)7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H .
Physical And Chemical Properties Analysis
4-(Ethylsulfanyl)piperidine hydrochloride is a solid substance . It has a molecular weight of 181.73 g/mol .
Scientific Research Applications
Crystal and Molecular Structure Analysis
Research on compounds closely related to 4-(Ethylsulfanyl)piperidine hydrochloride, such as 4-piperidinecarboxylic acid hydrochloride, has provided insights into their crystal and molecular structures. These studies, utilizing techniques like single-crystal X-ray diffraction, have characterized the conformations and bonding interactions of piperidine derivatives, aiding in understanding their chemical behaviors and potential for drug design (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthesis and Medicinal Chemistry
Several studies have focused on synthesizing piperidine derivatives and evaluating their biological activities. For instance, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride has explored the use of piperidine-4-carboxylic acid and ethyl carbonochloridate, demonstrating the potential of these compounds in fine chemical intermediates (Zheng Rui, 2010).
Anticancer and Antibacterial Potentials
Novel piperidine-4-carboxylic acid derivatives have been synthesized and assessed for their antibacterial and anticancer properties. These studies indicate that piperidine derivatives can serve as moderate inhibitors of bacterial growth and possess anticancer activities against various cancer cell lines (Kashif Iqbal et al., 2017).
Antioxidant and Enzyme Inhibition
Research on sulfonyl hydrazone scaffolds incorporating piperidine rings has revealed their significance in medicinal chemistry, showing antioxidant capacity and anticholinesterase activity. These findings suggest the therapeutic potential of these compounds for treating oxidative stress-related diseases and cholinesterase-related disorders (Nurcan Karaman et al., 2016).
Molecular Docking Studies
Molecular docking studies on piperidine derivatives, including 4-(Ethylsulfanyl)piperidine hydrochloride analogs, have provided insights into their interactions with biological targets. These studies are crucial for understanding the mechanism of action and for designing more potent and selective drug candidates (A. Siwek et al., 2012).
Safety And Hazards
The safety information for 4-(Ethylsulfanyl)piperidine hydrochloride indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, and is harmful to aquatic life . It should be kept away from heat, sparks, open flames, and hot surfaces .
Future Directions
Piperidines, including 4-(Ethylsulfanyl)piperidine hydrochloride, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .
properties
IUPAC Name |
4-ethylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDTXVWHEDGVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethylsulfanyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B1447578.png)


![[3-(3,3-Dimethylbutoxy)pyridin-4-yl]methanamine](/img/structure/B1447583.png)
![[4-Methyl-3-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1447584.png)


![{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}(methyl)amine](/img/structure/B1447588.png)
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B1447589.png)


![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)